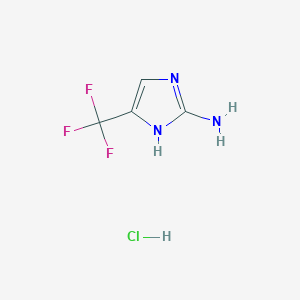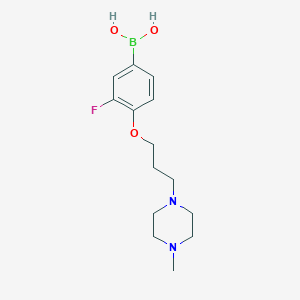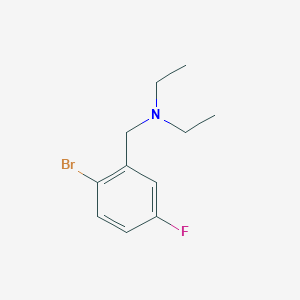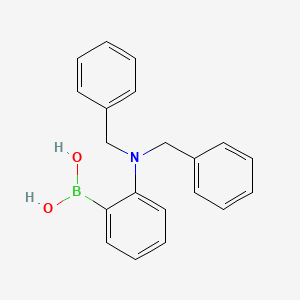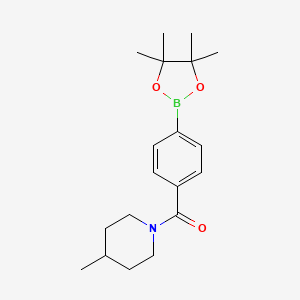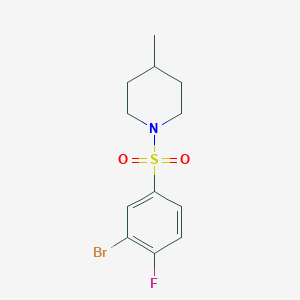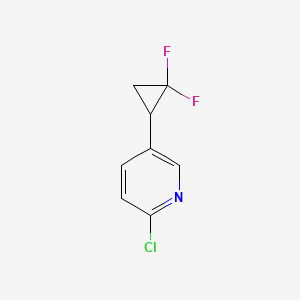![molecular formula C20H22F2N2O2 B1458618 4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine CAS No. 1704068-67-6](/img/structure/B1458618.png)
4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine
Übersicht
Beschreibung
The compound is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . The “difluoro” indicates the presence of two fluorine atoms, and “dimorpholine” suggests the presence of two morpholine rings. Morpholine is a common heterocycle, consisting of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
Based on the name, this compound likely has a biphenyl core structure, with the two phenyl rings connected by a single bond. The “4,4’” positions on the biphenyl structure are substituted with fluorine atoms, and the “3,3’” positions are likely where the morpholine rings are attached .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including the presence and position of the fluorine atoms and morpholine rings. Fluorine atoms are highly electronegative, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of fluorine atoms could affect the compound’s polarity, and the morpholine rings could influence its solubility .Wissenschaftliche Forschungsanwendungen
Molecular Design and QSAR Study
A study focused on the microwave-assisted synthesis of dimorpholino-methanes, including the design and QSAR (Quantitative Structure-Activity Relationship) analysis of these compounds for their biocidal activities and acute toxicity. Such compounds show potential in industrial applications, particularly in the petroleum industry, as new ecological chemical products due to their varying degrees of toxicity and biocidal activities, depending on their chemical structure (Hernández-Altamirano et al., 2010).
Synthesis and Characterization
Another research effort involved the synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl) aniline, demonstrating the application of morpholine derivatives in chemical synthesis, particularly in forming triazinyl aniline compounds through substitution and Suzuki reaction processes. The study highlights the structural confirmation and potential applications of such synthesized compounds (Jiao Chun-l, 2014).
Polymer Science
Research into the development of nonfullerene polymer solar cells utilized a main-chain twisted low-bandgap acceptor, illustrating the role of fluorinated compounds in enhancing the efficiency of organic solar cells. This work underscores the importance of molecular design in the development of high-performance solar energy materials (Weiping Wang et al., 2018).
Electrochemical Applications
Studies on the electrochemical fluorination of tertiary amines and the formation of surface-active by-products highlight the chemical transformations and potential applications of morpholine derivatives in creating partially fluorinated compounds with specific surface activities. These findings are relevant to industrial processes and the development of new chemical products (A. Dimitrov et al., 1994).
Eigenschaften
IUPAC Name |
4-[3-fluoro-5-(3-fluoro-5-morpholin-4-ylphenyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2/c21-17-9-15(11-19(13-17)23-1-5-25-6-2-23)16-10-18(22)14-20(12-16)24-3-7-26-8-4-24/h9-14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNGQTYJLWZHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)C3=CC(=CC(=C3)F)N4CCOCC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701182375 | |
| Record name | Morpholine, 4,4′-(5,5′-difluoro[1,1′-biphenyl]-3,3′-diyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine | |
CAS RN |
1704068-67-6 | |
| Record name | Morpholine, 4,4′-(5,5′-difluoro[1,1′-biphenyl]-3,3′-diyl)bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704068-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4,4′-(5,5′-difluoro[1,1′-biphenyl]-3,3′-diyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-Chloro-12-(4-methylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1458535.png)
![N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B1458537.png)
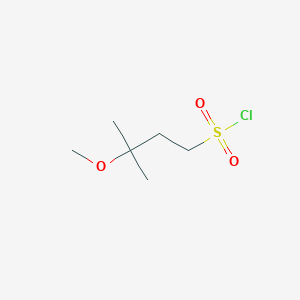
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1458539.png)
![1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride](/img/structure/B1458540.png)
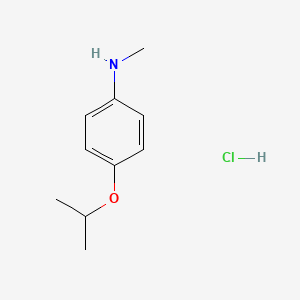
![2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1458545.png)
